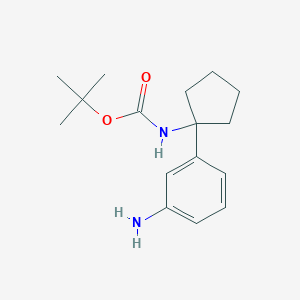

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate is an organic compound with the molecular formula C16H24N2O2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(3-aminophenyl)cyclopentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, revealing the free amine for further reactions. This property makes it an essential tool in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (3-aminophenyl)carbamate

- tert-Butyl (2-aminophenyl)carbamate

- tert-Butyl (4-aminophenyl)carbamate

Uniqueness

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Biological Activity

tert-Butyl (1-(3-aminophenyl)cyclopentyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N2O2, with a molecular weight of approximately 235.30 g/mol. The compound features a tert-butyl group, an amine functional group attached to a phenyl ring, and a cyclopentyl moiety, which contributes to its distinctive chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that similar carbamate compounds exhibit activity against multidrug-resistant bacteria, indicating potential use in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

- Inhibition of Cell Proliferation : A study reported that analogs of this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating strong antiproliferative effects .

- Mechanistic Studies : Research involving surface plasmon resonance has shown that carbamate derivatives can effectively bind to target proteins involved in cell cycle regulation, suggesting their utility as therapeutic agents .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds have revealed moderate exposure levels and favorable elimination rates, indicating that these compounds may be suitable for further development .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other carbamate derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl N-(2-oxoethyl)carbamate | Lacks cyclopentane structure | Less potent against CDKs |

| Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate | Hydroxymethyl substituent | Strong CDK inhibition |

| tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate | Aminocyclopentane structure | Moderate anticancer activity |

This table illustrates how structural variations influence the biological activities and potential therapeutic applications of these compounds.

Properties

CAS No. |

180080-79-9 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

tert-butyl N-[1-(3-aminophenyl)cyclopentyl]carbamate |

InChI |

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-4-5-10-16)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10,17H2,1-3H3,(H,18,19) |

InChI Key |

JNJBBJXMJWJMOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.